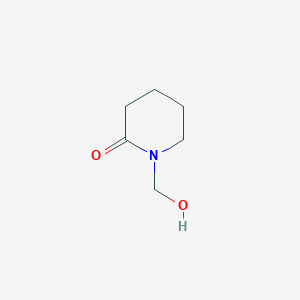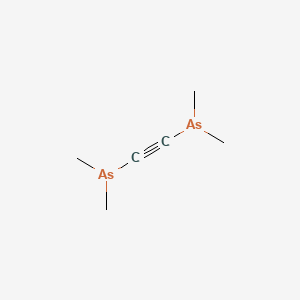
Arsine, 1,2-ethynediylbis(dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, 1,2-ethynediylbis(dimethyl-) is a chemical compound with the molecular formula C₆H₁₂As₂ and a molecular weight of 234.0027 g/mol . This compound is part of the organoarsenic family, which includes compounds containing carbon-arsenic bonds. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Arsine, 1,2-ethynediylbis(dimethyl-) typically involves the reaction of dimethylarsine with acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the starting materials and the final product .
Analyse Des Réactions Chimiques
Arsine, 1,2-ethynediylbis(dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides, which are more stable and less toxic.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: In substitution reactions, the arsenic atoms can be replaced by other elements or groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Arsine, 1,2-ethynediylbis(dimethyl-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It finds applications in the semiconductor industry and in the synthesis of specialized materials.
Mécanisme D'action
The mechanism of action of Arsine, 1,2-ethynediylbis(dimethyl-) involves its interaction with cellular components, leading to the disruption of normal cellular functions. It can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins that contain reactive thiol groups .
Comparaison Avec Des Composés Similaires
Arsine, 1,2-ethynediylbis(dimethyl-) can be compared with other organoarsenic compounds such as:
Triphenylarsine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Dimethylarsinic acid: Used in agriculture as a herbicide and in research for its biological effects.
Arsenic trioxide: Widely used in medicine for the treatment of certain types of cancer.
The uniqueness of Arsine, 1,2-ethynediylbis(dimethyl-) lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
34943-62-9 |
|---|---|
Formule moléculaire |
C6H12As2 |
Poids moléculaire |
234.00 g/mol |
Nom IUPAC |
2-dimethylarsanylethynyl(dimethyl)arsane |
InChI |
InChI=1S/C6H12As2/c1-7(2)5-6-8(3)4/h1-4H3 |
Clé InChI |
KZFVERISEXZTRD-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C#C[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


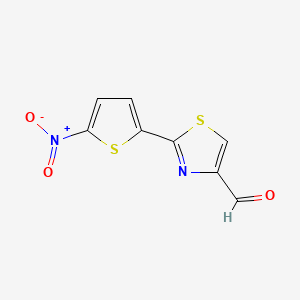
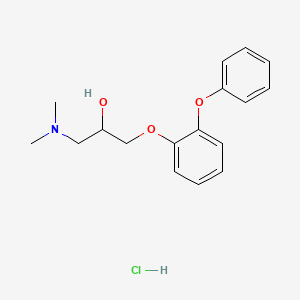
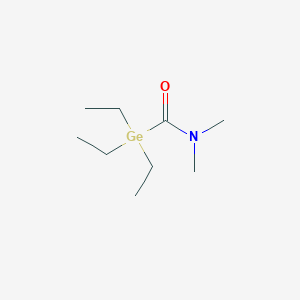
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
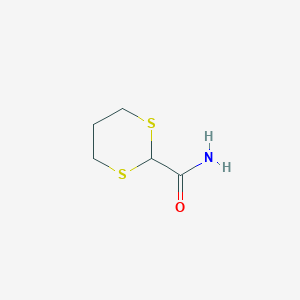
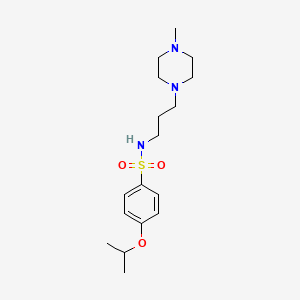
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
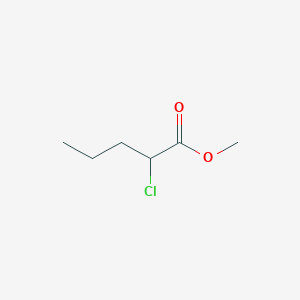
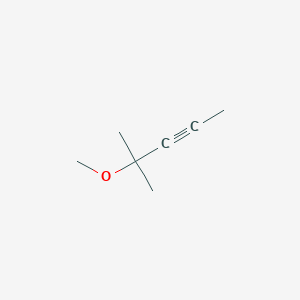
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)



